Cas no 49686-57-9 (Drupacine)
Drupacine structure
Product Name:Drupacine
CAS-nummer:49686-57-9
MF:C18H21NO5
MW:331.363045454025
CID:1080578
PubChem ID:21586622
Update Time:2025-04-20
Drupacine Chemische en fysische eigenschappen
Naam en identificatie
-
- Drupacine
- Cephalotaxine, 2,11-epoxy-1,2-dihydro-, (2alpha,11alpha)-
- (1S,2R,3aS,9R,14bS)-2-methoxy-1,2,3,5,6,8,9,14b-octahydro-4H-2,9-epoxy[1,3]dioxolo[4\',5\':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-ol
- [ "" ]
- (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol
- 49686-57-9
- CS-0024212
- AT39226
- HY-N3786
- SCHEMBL416842
- AKOS040761645
- (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo(11.7.1.02,10.04,8.011,15.015,19)henicosa-2,4(8),9-trien-12-ol
- Cephalotaxine, 7,15-epoxy-7,8-dihydro-, (7alpha,15alpha)-
- 2,9-Epoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine, cephalotaxine deriv.
- Cephalotaxine, 7,15-epoxy-7,8-dihydro-, (7.alpha.,15.alpha.)-
- 2,9-Epoxy-4H-cyclopenta(a)(1,3)dioxolo(4,5-h)pyrrolo(2,1-b)(3)benzazepine, cephalotaxine deriv.
-
- Inchi: 1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1
- InChI-sleutel: KYTDBKDWDOVRLJ-FLXSYLCISA-N
- LACHT: O1[C@@H]2C3C=C4C(=CC=3[C@@H]3[C@@H]([C@]1(C[C@]13CCCN1C2)OC)O)OCO4
Berekende eigenschappen
- Exacte massa: 331.14200
- Monoisotopische massa: 331.14197277g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 1
- Complexiteit: 560
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 60.4Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 499.4±45.0 °C at 760 mmHg
- Vlampunt: 255.8±28.7 °C
- Oplosbaarheid: Very 微溶 (0.4 g/L) (25 ºC),
- PSA: 60.39000
- LogboekP: 1.46360
- Dampfdruk: 0.0±1.3 mmHg at 25°C
Drupacine Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
Drupacine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3899-1 mg |
Drupacine |
49686-57-9 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3899-5 mg |
Drupacine |
49686-57-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN3899-1 mL * 10 mM (in DMSO) |
Drupacine |
49686-57-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 16380 | 2023-09-15 | |
| TargetMol Chemicals | TN3899-5mg |
Drupacine |
49686-57-9 | 5mg |
¥ 13650 | 2024-07-20 | ||
| A2B Chem LLC | AG32255-5mg |
Drupacine |
49686-57-9 | 97.5% | 5mg |
$719.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3899-1 ml * 10 mm |
Drupacine |
49686-57-9 | 1 ml * 10 mm |
¥ 16380 | 2024-07-20 |
Drupacine Gerelateerde literatuur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
49686-57-9 (Drupacine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie